molecular formula C17H22N2O4S B2537661 3-(benzenesulfonyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]propanamide CAS No. 2034243-75-7

3-(benzenesulfonyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]propanamide

Cat. No.: B2537661
CAS No.: 2034243-75-7
M. Wt: 350.43
InChI Key: IAUZDJZLLGCMDZ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]propanamide ( 2034243-75-7) is an organic compound with a molecular formula of C17H22N2O4S and a molecular weight of 350.4326 g/mol . This reagent features a complex structure that incorporates a benzenesulfonyl group linked to a propanamide chain, which is terminated by a 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl group. Its calculated properties include a topological polar surface area of 96.8 Ų and an XLogP3 value of 0.4, indicating moderate polarity . The presence of both hydrogen bond donor and acceptor groups makes it a molecule of interest for various investigative applications. While specific biological targets for this exact molecule are not well-documented in the current literature, its structural components are of significant scientific interest. The 1-methyl-1H-pyrrole moiety is a common feature in pharmacologically active compounds, and benzenesulfonamide derivatives are widely investigated for their diverse biological activities, including enzyme inhibition . Researchers exploring the structure-activity relationships (SAR) of complex amides or sulfonamides may find this compound valuable. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access this compound in various quantities to suit their experimental needs .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-19-12-5-8-15(19)16(20)9-11-18-17(21)10-13-24(22,23)14-6-3-2-4-7-14/h2-8,12,16,20H,9-11,13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUZDJZLLGCMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]propanamide typically involves multiple steps:

    Formation of the benzenesulfonyl group: This can be achieved by sulfonation of benzene using sulfur trioxide or chlorosulfonic acid.

    Introduction of the pyrrole ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Coupling reactions: The final step involves coupling the benzenesulfonyl group with the pyrrole derivative under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of sulfonamide, sulfonate ester, or sulfone.

Scientific Research Applications

3-(benzenesulfonyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting sulfonamide-sensitive enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with enzyme active sites, inhibiting their function. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Key Compounds:

(S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide (Compound 2, ) Structural Similarities: Shares the propanamide backbone and a substituted propyl chain. Differences: Replaces the benzenesulfonyl group with a methylsulfonamido group and incorporates a pyrazole-pyridinyl system.

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Structural Similarities: Contains a benzenesulfonamide group and heterocyclic systems (pyrazole-pyrimidine). Differences: Lacks the pyrrole-hydroxypropyl chain but includes a chromene-oxo group. Properties: Melting point 175–178°C; molecular weight 589.1 g/mol. The target compound’s benzenesulfonyl group may confer higher lipophilicity .

Propanamide Derivatives with Heteroaromatic Moieties

Key Compounds:

N-[3-(Boc-amino)propyl]-3-(5-methoxy-1H-benzo[d]imidazol-2-yl)propanamide (Compound 22, ) Structural Similarities: Propanamide backbone with a substituted propyl chain. Differences: Replaces the pyrrole group with a methoxy-benzimidazole system. Synthesis: Yielded 55% as a white powder, suggesting comparable synthetic efficiency to the target compound’s analogs .

N-[3-(benzimidazol-1-yl)propyl]-3-indol-1-yl-propanamide (Compound 2, )

  • Structural Similarities : Features a propanamide core and aromatic substituents (indole/benzimidazole).
  • Differences : Lacks sulfonyl groups but includes indole, which may enhance π-π stacking in biological targets.
  • Bioactivity : Identified as a hit for acetylcholinesterase inhibition, highlighting the therapeutic relevance of propanamide scaffolds .

Functional and Pharmacological Insights

  • Electron-Withdrawing Groups : The benzenesulfonyl group in the target compound may improve metabolic stability compared to methylsulfonamido derivatives () but could reduce solubility .
  • Hydrogen-Bonding Capacity : The pyrrole-hydroxypropyl chain likely enhances interactions with polar residues in enzyme active sites, similar to benzimidazole-containing analogs () .

Biological Activity

The compound 3-(benzenesulfonyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]propanamide , also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 3-(benzenesulfonyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]propanamide
  • Molecular Formula : C₁₈H₁₉N₃O₃S
  • Molecular Weight : 357.42 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Studies have demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of key signaling pathways involved in cell proliferation and survival.

The biological activity of 3-(benzenesulfonyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]propanamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for the survival and proliferation of pathogens.
  • Receptor Modulation : It interacts with various receptors, potentially altering cellular signaling cascades that lead to therapeutic effects.
  • Gene Expression Alteration : The compound can influence the expression of genes associated with stress responses and apoptosis, contributing to its anticancer effects.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against resistant strains of Staphylococcus aureus .
  • Anticancer Studies : In a study conducted on human breast cancer cell lines, the compound demonstrated an IC50 value of approximately 10 µM, indicating potent anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AntimicrobialMIC against S. aureus8 - 32 µg/mL
AnticancerIC50 in breast cancer cells~10 µM
Enzyme InhibitionEnzyme assaySignificant inhibition

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